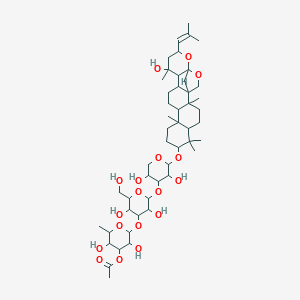
Zizyphoiside C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Zizyphoiside C is a natural compound that is found in the leaves of Zizyphus jujuba Mill. It has been studied extensively for its potential therapeutic properties.
Scientific Research Applications
Structural Elucidation
- Structural Analysis : Zizyphoiside C, along with other saponins like Zizyphoisides D and E, was isolated from Alphitonia zizyphoides, a medicinal plant in the Samoan rainforest. Using high-field NMR experiments, the structure of Zizyphoiside C was determined, revealing it consists of the aglycone, jujubogenin, with attached sugar units and an unsaturated side-chain (Li et al., 1994).
Pharmacological Effects
Neuroprotective Properties : A study on the methanol extract of Zizyphi Spinosi Semen (ZSS), which contains Zizyphoiside C, demonstrated protective effects against N-methyl-D-aspartate (NMDA)-induced neurotoxicity in rat cerebellar granule neurons. This suggests potential neuroprotective applications of Zizyphoiside C (Park et al., 2004).
Antidiabetic and Antioxidant Activity : Zizyphus spina-christi, a plant containing Zizyphoiside C, showed hypoglycemic and antihyperglycemic effects in rats. This indicates possible applications of Zizyphoiside C in managing diabetes (Glombitza et al., 1994).
Vasorelaxant Effects : Ziziphora clinopodioides, containing Zizyphoiside C, exhibited vasorelaxant properties in rat aortic rings. This suggests potential use in treating hypertension (Sénéjoux et al., 2010).
Biochemical Studies
In Vivo Substance Characterization : A comprehensive study characterized the in vivo substances of Ziziphi Spinosae Semen in rats using advanced analytical techniques, contributing to understanding the pharmacokinetics of compounds like Zizyphoiside C (Li et al., 2020).
Molecular Interaction and Activation : Research on Zizimin1, a Cdc42-specific guanine nucleotide exchange factor, has shown its interaction and regulation by Zizyphoiside C. This provides insight into the cellular signaling pathways influenced by Zizyphoiside C (Meller et al., 2008).
Dimerization and Activation Mechanisms : Another study on Zizimin1 revealed how Zizyphoiside C influences dimerization and activation, contributing to understanding its role in cellular processes (Meller et al., 2004).
properties
CAS RN |
156408-67-2 |
|---|---|
Product Name |
Zizyphoiside C |
Molecular Formula |
C49H78O18 |
Molecular Weight |
955.1 g/mol |
IUPAC Name |
[2-[2-[3,5-dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C49H78O18/c1-22(2)16-25-17-47(9,58)40-26-10-11-30-45(7)14-13-31(44(5,6)29(45)12-15-46(30,8)48(26)20-49(40,67-25)60-21-48)64-41-34(55)37(27(52)19-59-41)65-43-36(57)39(33(54)28(18-50)63-43)66-42-35(56)38(62-24(4)51)32(53)23(3)61-42/h16,23,25-43,50,52-58H,10-15,17-21H2,1-9H3 |
InChI Key |
DPKBVIDMZOJSPB-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(COC(C3O)OC4CCC5(C6CCC7C8C(CC(OC89CC7(C6(CCC5C4(C)C)C)CO9)C=C(C)C)(C)O)C)O)CO)O)O)OC(=O)C)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(COC(C3O)OC4CCC5(C6CCC7C8C(CC(OC89CC7(C6(CCC5C4(C)C)C)CO9)C=C(C)C)(C)O)C)O)CO)O)O)OC(=O)C)O |
synonyms |
3-O-acetylrhamnopyranosyl-1-3-glucopyranosyl-1-3-arabinopyraosyl-1-3-jujubogenin zizyphoiside C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B115997.png)

![2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane](/img/structure/B116001.png)
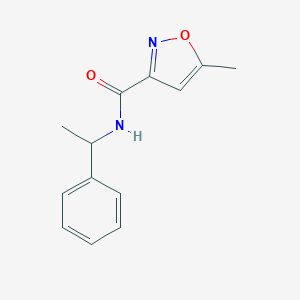
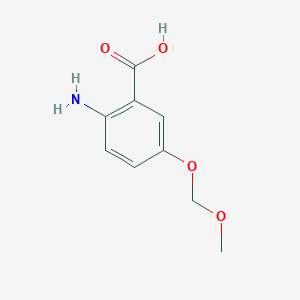
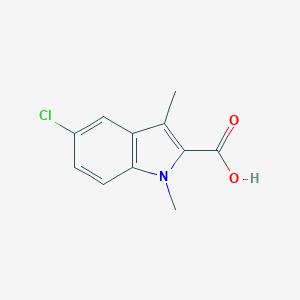
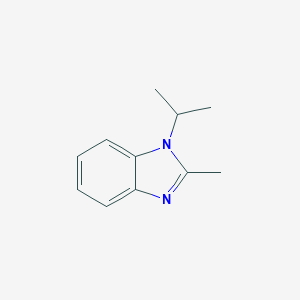
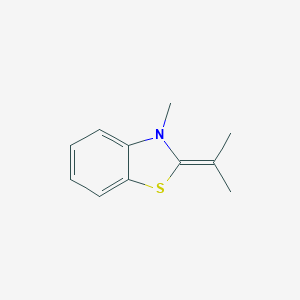


![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)


![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)